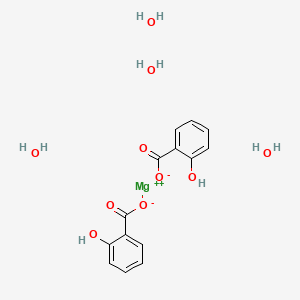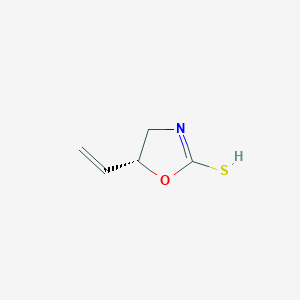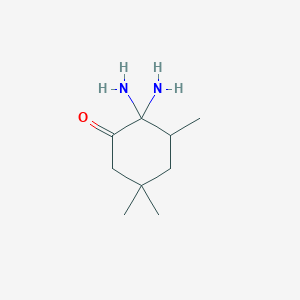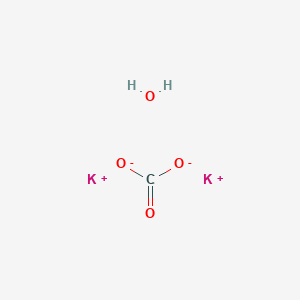
Potassium carbonate hydrate
Vue d'ensemble
Description
Potassium Carbonate Hydrate is an inorganic compound with the formula K2CO3. It is a white salt, soluble in water, and forms a strongly alkaline solution . It is mainly used in the production of soap and glass . It can be found as the result of leakage of alkaline batteries .
Synthesis Analysis
Potassium Carbonate Hydrate is industrially prepared by reacting potassium hydroxide with carbon dioxide . The solution crystallizes to form potash hydrate, which can further be heated above 200°C to produce the anhydrous salt .Molecular Structure Analysis
The molecular formula of Potassium Carbonate Hydrate is C2H6K4O9 . Its average mass is 330.457 Da and its mono-isotopic mass is 329.856018 Da .Chemical Reactions Analysis
The modern commercial production of potassium carbonate is by reaction of potassium hydroxide with carbon dioxide: 2 KOH + CO2 → K2CO3 + H2O . From the solution crystallizes the sesquihydrate K2CO3·H2O (“potash hydrate”). Heating this solid above 200 °C (392 °F) gives the anhydrous salt .Physical And Chemical Properties Analysis
Potassium Carbonate Hydrate is a white salt with high melting (1164 K) and boiling point (1032 K). It is 2.43 g/cm³ thick. It is odourless . It acts as a strong reducing agent. It shows no solubility towards ethanol and acetone. It rapidly dissolves in water to make a strongly alkaline solution .Applications De Recherche Scientifique
Thermochemical Energy Storage in Buildings : Potassium carbonate hydrate is a promising material for thermochemical heat storage, especially in solar energy applications for buildings. It demonstrates efficient heat storage and release through hydration and dehydration reactions (Gaeini, Shaik, & Rindt, 2019).
CO2 Capture and Environmental Applications :
- Potassium carbonate hydrate has significant potential for CO2 capture from ambient air, particularly when used with activated carbon honeycomb monoliths. Its hygroscopic nature and reaction dynamics are beneficial for capturing CO2 efficiently (Rodríguez-Mosqueda, Bramer, Roestenberg, & Brem, 2018).
- Dry hydrated potassium carbonate is shown to have superior CO2 capture performance compared to industry-standard solutions like monoethanolamine (MEA), making it a promising candidate for practical CO2 capture applications (Wang, Liu, Smith, Zeng, Sun, & Wang, 2020).
Chemical Synthesis and Reactions : Potassium carbonate is used as a catalyst or support in various chemical synthesis processes, such as the green synthesis of azoles and diazines. Its ability to facilitate reactions under aqueous conditions is particularly noted for its environmental benefits (Kidwai, Venkataramanan, & Dave, 2002).
Energy Storage Systems : Studies have shown that potassium carbonate hydrate can be effectively used in thermochemical energy storage systems, particularly when combined with honeycomb structured heat exchangers. This combination enhances the efficiency of energy storage and release (Kant, Shukla, Smeulders, & Rindt, 2021).
Safety And Hazards
Potassium Carbonate Hydrate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, avoid contact with skin and eyes, do not breathe dust, and do not ingest .
Orientations Futures
Potassium Carbonate Hydrate is a promising material for the long-term storage of renewable energy . A reactor vessel filled with K2CO3 can potentially be used as a domestic heat battery . The hydration and dehydration reactions of salt hydrates in a reactor vessel are generally described using a one-process model .
Propriétés
IUPAC Name |
dipotassium;carbonate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2K.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTMXVHNEWBFAL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2K2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium carbonate hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



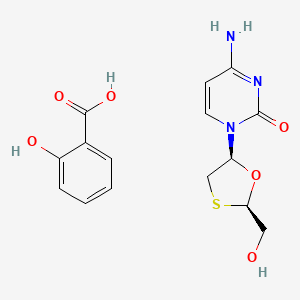
![rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B7908376.png)
![1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene](/img/structure/B7908382.png)



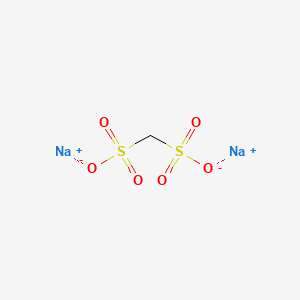

![6-(3,5-ditert-butyl-4-hydroxyphenyl)-N'-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]-4-oxohexanehydrazide](/img/structure/B7908423.png)
![[(4Z,6Z,8S,9R,10Z,12R,14R,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B7908430.png)
